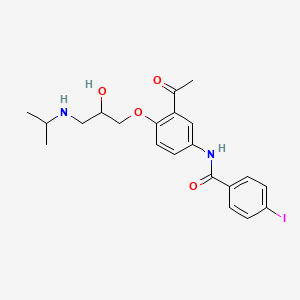
2-Naphthalenecarboxamide, N-(4-(4-(2-methoxyphenyl)-1-piperazinyl)butyl)-
Vue d'ensemble
Description
2-Naphthalenecarboxamide, N-(4-(4-(2-methoxyphenyl)-1-piperazinyl)butyl)-, commonly known as NBMPR, is a potent and selective inhibitor of the human equilibrative nucleoside transporter 1 (hENT1). This compound has been widely used in scientific research to study the role of hENT1 in nucleoside transport and metabolism.
Applications De Recherche Scientifique
Neuropharmacology: Cocaine Addiction Treatment
BP 897 has shown promise in the field of neuropharmacology, particularly in treating cocaine addiction. It acts as a partial agonist at dopamine D3 receptors, which are implicated in the reward and reinforcement pathways associated with addiction . Clinical studies have demonstrated that BP 897 can reduce cocaine-seeking behavior in animal models without producing reinforcement on its own, suggesting its potential as a therapeutic agent .
Psychiatry: Craving Reduction
In psychiatry, BP 897’s ability to modulate dopamine D3 receptors offers a therapeutic strategy for reducing cravings associated with cocaine abuse. By selectively targeting these receptors, BP 897 may help alleviate the intense desire for the drug, which is a significant challenge in the treatment of addiction .
Behavioral Sciences: Drug-seeking Behavior
BP 897’s impact on drug-seeking behavior has been a subject of interest in behavioral sciences. Research indicates that BP 897 can decrease cocaine self-administration in rhesus monkeys, which is indicative of its potential to modify drug-seeking behavior in humans .
Neurology: Dyskinesia Management
In neurology, BP 897 has been explored for its effects on L-DOPA-induced dyskinesia, a common side effect of Parkinson’s disease treatment. While it can reduce dyskinesia in MPTP-treated monkeys, it may also provoke a return of parkinsonian symptoms, highlighting the need for careful dosage management .
Pharmacokinetics: Receptor Selectivity
The pharmacokinetic profile of BP 897 is characterized by its high selectivity for dopamine D3 over D2 receptors and moderate affinity for other receptor types such as 5-HT1A and adrenergic-alpha receptors. This selectivity is crucial for its targeted therapeutic effects .
Toxicology: Safety Profile
Although detailed toxicological data are not yet published, the safety profile of BP 897 is an important aspect of its research applications. High doses have been reported to produce catalepsy in rats, indicating that its therapeutic window must be carefully considered .
Clinical Trials: Phase II Studies
BP 897 has entered phase II clinical studies, which are critical for determining its efficacy and safety in humans. These trials will provide valuable data on the compound’s potential as a medication for cocaine addiction and possibly other central nervous system disorders .
Molecular Biology: Receptor Interaction
In molecular biology, the interaction of BP 897 with dopamine D3 receptors is of particular interest. Its intrinsic activity at these receptors, such as decreasing cAMP levels and stimulating mitogenesis in dopamine D3-expressing cells, is a key focus of research .
Mécanisme D'action
BP 897, also known as 2-Naphthalenecarboxamide, N-(4-(4-(2-methoxyphenyl)-1-piperazinyl)butyl)-, BP-897 free base, BP897, DO-687, or BP-897, is a compound used in scientific research with potential therapeutic applications .
Mode of Action
BP 897 acts as a potent selective dopamine D3 receptor partial agonist . It has an in vitro intrinsic activity of 0.6 and 70x greater affinity for D3 over D2 receptors . This means that BP 897 can bind to the D3 receptor and partially activate it, while also having the ability to block or dampen the receptor’s response to other agonists .
Biochemical Pathways
The activation of the D3 receptor by BP 897 can lead to changes in various biochemical pathways. For instance, it can inhibit the production of cyclic AMP, a molecule involved in many processes within the cell . Additionally, BP 897 can stimulate mitogenesis (cell division and proliferation) in cells expressing the D3 receptor .
Pharmacokinetics
Its ability to selectively target the d3 receptor suggests that it may have good bioavailability and can effectively reach its target in the body .
Result of Action
BP 897 has been shown to have significant effects on behavior in animal studies. For example, it has been found to reduce cocaine-seeking behavior in rats without producing reinforcement on its own . This suggests that BP 897 could potentially be used in the treatment of cocaine addiction .
Action Environment
The action of BP 897 can be influenced by various environmental factors. For instance, the presence of other drugs or substances can affect its efficacy. This suggests that the environment and context can significantly influence the action of BP 897 .
Propriétés
IUPAC Name |
N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]naphthalene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O2/c1-31-25-11-5-4-10-24(25)29-18-16-28(17-19-29)15-7-6-14-27-26(30)23-13-12-21-8-2-3-9-22(21)20-23/h2-5,8-13,20H,6-7,14-19H2,1H3,(H,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHDKMDLOJSCGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCCNC(=O)C3=CC4=CC=CC=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Naphthalenecarboxamide, N-(4-(4-(2-methoxyphenyl)-1-piperazinyl)butyl)- | |
CAS RN |
192384-87-5, 314776-92-6 | |
| Record name | DO-687 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192384875 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BP897 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DO-687 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FVL90IM8I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



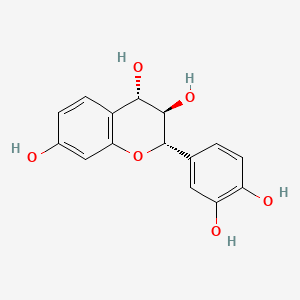
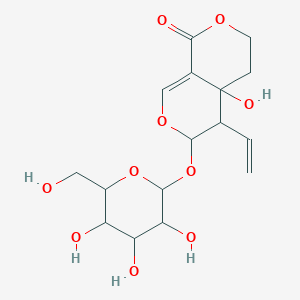
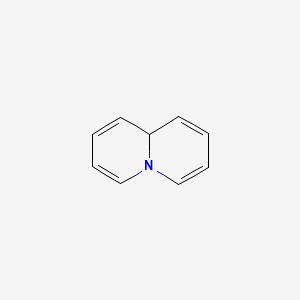
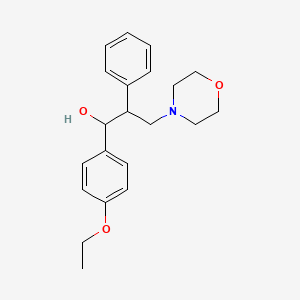

![5,7-Dioxa-12-azoniapentacyclo[10.6.1.02,10.04,8.015,19]nonadeca-1(18),2,4(8),9,11,15(19),16-heptaen-17-olate](/img/structure/B1231940.png)
![4-[[[2-(4-Methoxyphenyl)-3-thiazolidinyl]-sulfanylidenemethyl]amino]benzoic acid ethyl ester](/img/structure/B1231941.png)
![[8,14-Diacetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1231942.png)
![N,N-diethyl-2-[[7-[(4-methoxyphenyl)methyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-6-yl]thio]acetamide](/img/structure/B1231944.png)

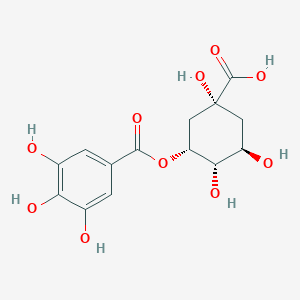
![S-[6-[[5-[5-(ethylamino)-4-methoxyoxan-2-yl]oxy-4-hydroxy-6-[[9-hydroxy-12-(methoxycarbonylamino)-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-2-bicyclo[7.3.1]trideca-1(12),5-dien-3,7-diynyl]oxy]-2-methyloxan-3-yl]amino]oxy-4-hydroxy-2-methyloxan-3-yl] 4-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5-iodo-2,3-dimethoxy-6-methylbenzenecarbothioate](/img/structure/B1231949.png)
